

Technical Guide: NMR Spectroscopic Analysis of 1-Isobutylpiperidin-4-amine

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Compound of Interest

Compound Name: **1-Isobutylpiperidin-4-amine**

Cat. No.: **B1268201**

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This technical guide provides a detailed overview of the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of **1-Isobutylpiperidin-4-amine**. Due to the absence of publicly available experimental spectra for this specific compound, this guide utilizes predicted NMR data to provide insights into its structural characterization. The methodologies presented are based on standard laboratory practices for the analysis of small organic molecules.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **1-Isobutylpiperidin-4-amine**. These predictions were generated using computational algorithms and serve as a reference for experimental validation.

Table 1: Predicted ^1H NMR Data for **1-Isobutylpiperidin-4-amine** (Solvent: CDCl_3 , Reference: TMS)

Atom Number(s)	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
10, 11	0.89	Doublet	6.6	6H
9	1.75	Multiplet	-	1H
8	2.08	Doublet	7.3	2H
2, 6 (axial)	1.25	Multiplet	-	2H
2, 6 (equatorial)	2.85	Multiplet	-	2H
3, 5 (axial)	1.95	Multiplet	-	2H
3, 5 (equatorial)	1.45	Multiplet	-	2H
4	2.65	Multiplet	-	1H
NH ₂	1.50	Broad Singlet	-	2H

Table 2: Predicted ^{13}C NMR Data for **1-Isobutylpiperidin-4-amine** (Solvent: CDCl_3 , Reference: TMS)

Atom Number	Chemical Shift (δ , ppm)
10, 11	20.8
9	28.5
8	62.5
2, 6	53.0
3, 5	35.0
4	50.0

Experimental Protocols

The following protocols describe the general procedures for acquiring ^1H and ^{13}C NMR spectra of a small organic molecule like **1-Isobutylpiperidin-4-amine**.

Sample Preparation

A crucial step for obtaining high-quality NMR spectra is proper sample preparation.

- Sample Weighing: Accurately weigh approximately 5-25 mg of **1-Isobutylpiperidin-4-amine** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.[1]
- Solvent Selection and Dissolution: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl_3) is a common choice for many organic molecules. Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.[1]
- Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. Avoid introducing any solid particles into the tube, as they can negatively affect the spectral quality.[1]
- Internal Standard (Optional): For precise chemical shift referencing, a small amount of a reference standard, such as tetramethylsilane (TMS), can be added to the sample. Typically, a drop of TMS is added to a larger volume of the deuterated solvent that is then used for multiple samples.[1]
- Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly with a permanent marker.

NMR Data Acquisition

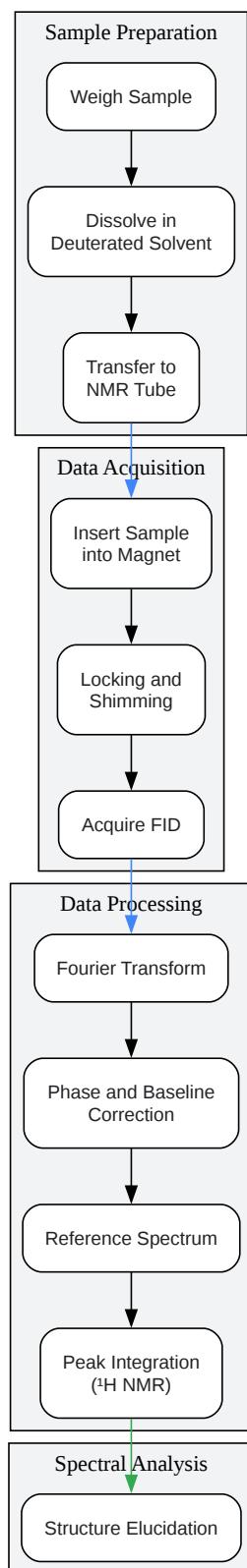
The following is a generalized workflow for acquiring NMR data on a standard spectrometer.

- Instrument Setup: Before inserting the sample, ensure the NMR spectrometer is properly tuned and calibrated according to the manufacturer's instructions.
- Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
- Locking and Shimming: The spectrometer's software is used to "lock" onto the deuterium signal of the solvent, which compensates for any magnetic field drift. "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, resulting in sharp, well-resolved peaks.

- ^1H NMR Acquisition:
 - Set the appropriate spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 8-16 scans are often sufficient.
 - Apply a 90° pulse and acquire the Free Induction Decay (FID).
- ^{13}C NMR Acquisition:
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required to obtain a good signal-to-noise ratio.
 - Proton decoupling is usually applied to simplify the spectrum and improve sensitivity.
- Data Processing:
 - The acquired FID is converted into a spectrum using a Fourier transform.
 - Phase correction is applied to ensure all peaks are in the absorptive mode.
 - Baseline correction is performed to obtain a flat baseline.
 - The spectrum is referenced to the internal standard (e.g., TMS at 0 ppm).
 - For ^1H NMR, the peaks are integrated to determine the relative number of protons.

Visualizations

The following diagram illustrates the general workflow for NMR analysis.



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Caption: Experimental workflow for NMR spectroscopy.

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References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
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